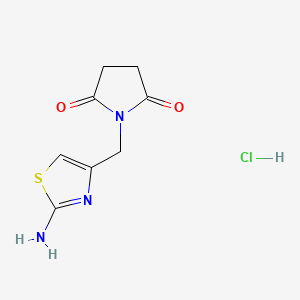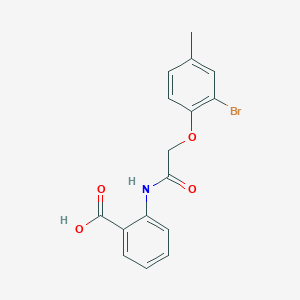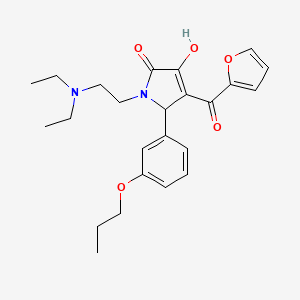
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 2-aminothiazole group, which is a thiazole ring with an amino group at the 2-position . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery . The 2-aminothiazole group is also a characteristic structure in drug development, known for its various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 2-aminothiazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The 2-aminothiazole group also plays a significant role in the biological activity of the compound .Scientific Research Applications
Antibacterial Activity
Compounds with a 2-aminothiazole scaffold, such as the one , have shown significant antibacterial potential . For instance, some synthesized compounds exhibited considerable inhibition against Escherichia coli and Staphylococcus aureus bacteria . In particular, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
These compounds also demonstrated antifungal activity. Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm, which is more than the reference drug nystatin . Similarly, Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Activity
2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant Activity
These compounds have also been associated with antioxidant activity, which can help protect cells from damage caused by free radicals .
Antitumor Activity
2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties .
Anthelmintic Activity
These compounds have shown promising therapeutic roles as anthelmintic agents, which are used to expel parasitic worms and other internal parasites from the body .
Anti-inflammatory & Analgesic Agents
Compounds with a 2-aminothiazole scaffold have been used as anti-inflammatory and analgesic agents . Some synthesized compounds showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .
Kinase Inhibition
Some compounds showed nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Future Directions
The future directions for research on “1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” could involve further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential biological activities. Further studies could also focus on the development of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8-10-5(4-14-8)3-11-6(12)1-2-7(11)13;/h4H,1-3H2,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNEOWFANIMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)




![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)
![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)